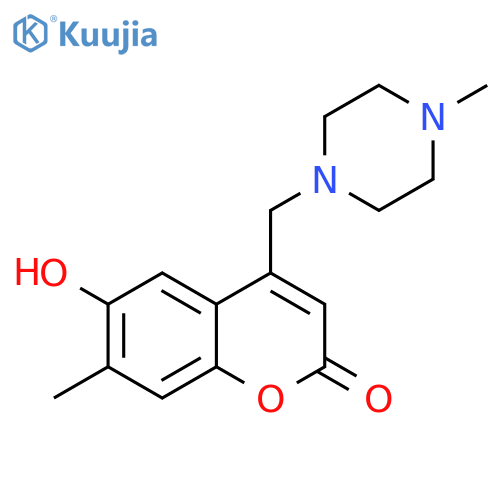

Cas no 896821-59-3 (6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one)

896821-59-3 structure

商品名:6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one

CAS番号:896821-59-3

MF:C16H20N2O3

メガワット:288.341604232788

CID:5423983

6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 7-methyl-4-[(4-methylpiperazin-1-ium-1-yl)methyl]-2-oxochromen-6-olate

- 2H-1-Benzopyran-2-one, 6-hydroxy-7-methyl-4-[(4-methyl-1-piperazinyl)methyl]-

- 6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one

-

- インチ: 1S/C16H20N2O3/c1-11-7-15-13(9-14(11)19)12(8-16(20)21-15)10-18-5-3-17(2)4-6-18/h7-9,19H,3-6,10H2,1-2H3

- InChIKey: IEGHGSHWFWPUAB-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC(C)=C(O)C=C2C(CN2CCN(C)CC2)=C1

6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-2064-10mg |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2064-1mg |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2064-3mg |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 3mg |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2064-20mg |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2064-20μmol |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2064-2mg |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2064-10μmol |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2064-5mg |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2064-2μmol |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2064-25mg |

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |

896821-59-3 | 25mg |

$109.0 | 2023-09-11 |

6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

896821-59-3 (6-hydroxy-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量